3-thiophen-2-yl-2-thiophen-3-ylthiophene
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Overview
Description
3-thiophen-2-yl-2-thiophen-3-ylthiophene: is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 3-thiophen-2-yl-2-thiophen-3-ylthiophene, can be achieved through various methods. Common synthetic routes include:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to the formation of aminothiophene derivatives.
Metal-Free Dehydration and Sulfur Cyclization: This method uses alkynols and elemental sulfur (S8) or EtOCS2K to produce substituted thiophenes.
Industrial Production Methods: Industrial production of thiophene derivatives often involves scalable methods like the Paal-Knorr synthesis and Gewald reaction due to their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions: 3-thiophen-2-yl-2-thiophen-3-ylthiophene can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophenes to dihydrothiophenes.
Substitution: Thiophenes can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and organolithium compounds are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
Chemistry: Thiophene derivatives are widely used in the synthesis of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Biology and Medicine: Thiophene-based compounds exhibit various pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities . For example, suprofen, a nonsteroidal anti-inflammatory drug, contains a thiophene framework .
Industry: Thiophene derivatives are used as corrosion inhibitors and in the development of advanced materials for electronic applications .
Mechanism of Action
The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For instance, some thiophene-based compounds act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors . The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
Thiophene: The parent compound with a single sulfur-containing five-membered ring.
Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.
Dithieno[3,2-b2’,3’-d]thiophene (DTT): An emerging heterocyclic compound with unique electronic properties.
Uniqueness: 3-thiophen-2-yl-2-thiophen-3-ylthiophene is unique due to its multiple thiophene rings, which can enhance its electronic properties and make it suitable for advanced material applications .
Properties
Molecular Formula |
C12H8S3 |
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Molecular Weight |
248.4 g/mol |
IUPAC Name |
3-thiophen-2-yl-2-thiophen-3-ylthiophene |
InChI |
InChI=1S/C12H8S3/c1-2-11(14-5-1)10-4-7-15-12(10)9-3-6-13-8-9/h1-8H |
InChI Key |
VCVOIRBUZJKYOX-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=C(SC=C2)C3=CSC=C3 |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC=C2)C3=CSC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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